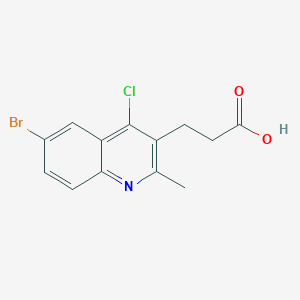
2-butyryl-5,5-dimethyl-1,3-cyclohexanedione O-ethyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyryl-5,5-dimethyl-1,3-cyclohexanedione O-ethyloxime, commonly known as BDMC-OEt, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a derivative of curcumin, a natural compound found in turmeric, and has been shown to have a variety of biological effects.
Wirkmechanismus
The mechanism of action of BDMC-OEt is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. BDMC-OEt has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
BDMC-OEt has been shown to have a variety of biochemical and physiological effects in cells and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in inflammation. BDMC-OEt has also been shown to increase the expression of antioxidant enzymes such as SOD and catalase, and to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDMC-OEt in lab experiments is its relatively low toxicity compared to other compounds used in cancer research and anti-inflammatory therapy. However, its solubility in aqueous solutions can be limited, which can make it difficult to use in certain experimental settings. Additionally, the mechanism of action of BDMC-OEt is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on BDMC-OEt. One area of interest is the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to better understand the mechanisms of action of BDMC-OEt and its potential applications in various disease models. Finally, there is a need for clinical trials to investigate the safety and efficacy of BDMC-OEt in humans.
Synthesemethoden
BDMC-OEt can be synthesized through a multi-step process involving the reaction of curcumin with various reagents. One common method involves the reaction of curcumin with butyryl chloride, followed by the addition of ethyl hydroxylamine to form the O-ethyloxime derivative.
Wissenschaftliche Forschungsanwendungen
BDMC-OEt has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, BDMC-OEt has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, BDMC-OEt has been investigated for its potential use in treating inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
(3E)-2-butanoyl-3-ethoxyimino-5,5-dimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-7-11(16)13-10(15-18-6-2)8-14(3,4)9-12(13)17/h13H,5-9H2,1-4H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEDERZXNLGIFA-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1C(=NOCC)CC(CC1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)C1/C(=N/OCC)/CC(CC1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-2-butanoyl-3-ethoxyimino-5,5-dimethylcyclohexan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

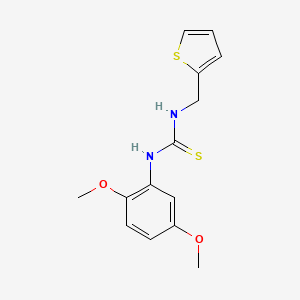
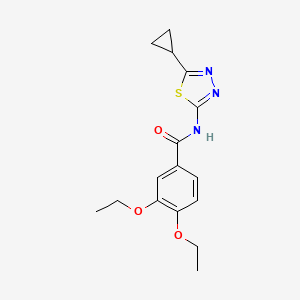


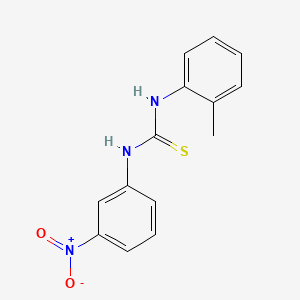
![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)
![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)
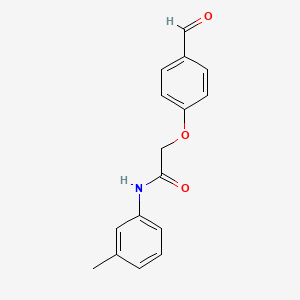
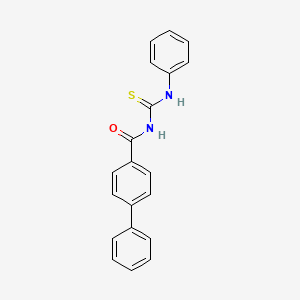
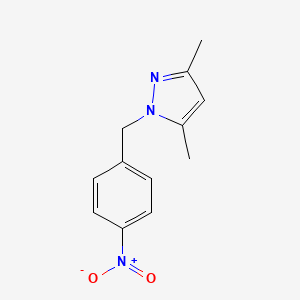
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)
